molecular formula C13H24N2O2 B1374126 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol CAS No. 1272264-14-8

2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol

Cat. No.: B1374126
CAS No.: 1272264-14-8
M. Wt: 240.34 g/mol
InChI Key: JRKBSUDOQSWEQF-UHFFFAOYSA-N
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Description

2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H24N2O2 It is characterized by the presence of a cyclopentanecarbonyl group attached to a 1,4-diazepane ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol typically involves the reaction of cyclopentanecarbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products

    Oxidation: Formation of 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethanal.

    Reduction: Formation of 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethanol.

    Substitution: Formation of 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethyl chloride or bromide.

Scientific Research Applications

2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-amine
  • 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-thiol
  • 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-yl acetate

Uniqueness

2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopentyl-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-11-10-14-6-3-7-15(9-8-14)13(17)12-4-1-2-5-12/h12,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKBSUDOQSWEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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